molecular formula C19H23N3O3 B3012761 1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one CAS No. 2034436-77-4

1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one

Cat. No. B3012761
CAS RN: 2034436-77-4
M. Wt: 341.411
InChI Key: GOHUHERVWITLIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves the process of reductive amination, as seen in the preparation of a series of novel chromen-2-one derivatives, where a chromen-2-one precursor was reacted with various substituted aromatic aldehydes using sodium cyanoborohydride in methanol . Similarly, the synthesis of N-aromatic and N-heteroaromatic derivatives of piperazine involved the examination of their binding properties to dopamine and serotonin transporters, indicating a methodological approach that could potentially be applied to the synthesis of 1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one . Additionally, the practical synthesis of a low-density lipoprotein receptor upregulator involved the alkylation of an aminopyridine followed by reduction, which could be a relevant method for synthesizing the compound .

Molecular Structure Analysis

The structural analysis of arylpiperazine derivatives, such as the one described in the study of (S)-1-((1H-benzo[d][1,2,3]triazol-1-yl)oxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol, involved conformational analysis using B3LYP/6-31G(d) level of theory and TDDFT calculations . This approach could be used to analyze the molecular structure of 1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one, providing insights into its electronic transitions and potential bioactivity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often include acylation or alkylation steps. For instance, the preparation of antimalarial activity compounds involved the acylation or alkylation of a piperazine derivative . These reactions are crucial for modifying the structure and potentially the activity of the compounds, which is relevant for understanding the chemical reactions that 1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related studies. For example, the antimicrobial activity of chromen-2-one derivatives was assessed in vitro, and their structures were characterized by various spectroscopic methods . The binding properties of piperazine derivatives to transporters were also examined, indicating their affinity and selectivity, which are important physical and chemical properties . The absolute configuration of arylpiperazine derivatives was determined by X-ray diffraction analysis, which is a critical property for understanding the compound's interaction with biological targets .

Scientific Research Applications

Antimicrobial Activity

Compounds with structural motifs similar to "1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one" have been explored for their antimicrobial properties. For instance, novel derivatives of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized and showed significant antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Devender Mandala et al., 2013).

Organic Synthesis Methodologies

Research on phenylpropanoid esters, especially those with methoxy groups on the benzene ring, highlights the compound's relevance in organic synthesis methodologies. A one-pot process for preparing various phenylpropanoid esters demonstrates the compound's utility as an intermediate in synthesizing important medicinal chemicals (Huan Wang et al., 2011).

Cardiovascular Research

Compounds structurally related to the target molecule, specifically 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, have been investigated for their potential in treating cardiovascular diseases. These studies revealed antiarrhythmic and antihypertensive effects, offering insights into the development of new treatments for heart-related conditions (Barbara Malawska et al., 2002).

Polymorphism in Pharmaceutical Compounds

The study of polymorphism, as in the case of ASP3026 (a compound with a similar piperidine and phenyl structure), provides critical information for drug formulation and manufacturing. This research outlines strategies for controlling polymorphism, crucial for ensuring the stability and efficacy of pharmaceutical compounds (K. Takeguchi et al., 2015).

Anticancer Potential

The development of Mannich bases incorporating piperazines, related structurally to the query compound, showcases the potential application in cancer research. These bases displayed notable cytotoxic/anticancer activities, underscoring the compound's relevance in designing new anticancer agents (H. Gul et al., 2019).

properties

IUPAC Name

1-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-24-18-19(21-12-11-20-18)25-16-8-5-13-22(14-16)17(23)10-9-15-6-3-2-4-7-15/h2-4,6-7,11-12,16H,5,8-10,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHUHERVWITLIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCCN(C2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.